molecular formula C13H7N9S B11479494 8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B11479494
M. Wt: 321.32 g/mol
InChI Key: ULUZMHXFSHTQQH-UHFFFAOYSA-N
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Description

8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes pyridine, triazole, thiadiazole, and tetrazole rings. The unique arrangement of these rings endows the compound with a range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The characterization of the synthesized compound is achieved through techniques such as NMR, FTIR, MS, and X-ray diffraction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as NCS.

    Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NCS can yield triazolopyridines, while reduction with hydrazine can produce hydrazones.

Mechanism of Action

The mechanism of action of 8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of MAP kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can exert antiproliferative and anti-inflammatory effects. Additionally, its ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine lies in its complex structure, which combines multiple heterocyclic rings, and its broad range of biological activities. Its ability to inhibit MAP kinases and other enzymes makes it a promising candidate for therapeutic development.

Properties

Molecular Formula

C13H7N9S

Molecular Weight

321.32 g/mol

IUPAC Name

3-pyridin-4-yl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7N9S/c1-2-9(11-16-19-20-21(11)7-1)12-18-22-10(15-17-13(22)23-12)8-3-5-14-6-4-8/h1-7H

InChI Key

ULUZMHXFSHTQQH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C3=NN4C(=NN=C4S3)C5=CC=NC=C5

Origin of Product

United States

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